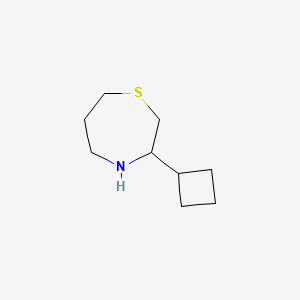

3-Cyclobutyl-1,4-thiazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

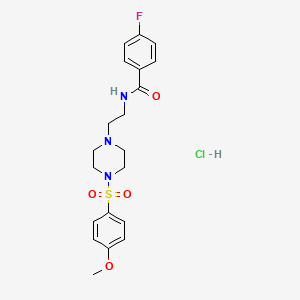

3-Cyclobutyl-1,4-thiazepane is a molecule that contains a total of 28 atoms. There are 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . The molecular weight of this compound is 171.30 .

Synthesis Analysis

A series of 1,4-thiazepanes were synthesized using gold-catalysis from 1,3-aminothioethers having two or three carbon stereocenters. The process consists of a 7-exo-dig cyclization with C-S bond formation and concomitant allyl S-to-C migration, which occurs intramolecularly .Molecular Structure Analysis

The molecular structure of this compound is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis

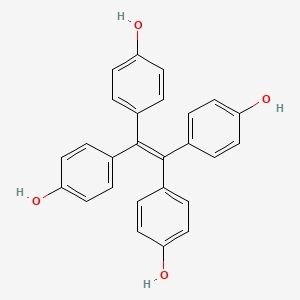

Cyclobutane-containing natural products have been synthesized using new strategies for the construction of cyclobutane rings . Ring-opening reactions via homo- or heterolysis of the spring-loaded C–C bond represent powerful tools enabling quick and efficient access to multisubstituted cyclobutane derivatives .科学的研究の応用

Synthesis and Chemical Properties

Peptidotriazoles on Solid Phase : The research demonstrates a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method offers a significant advancement in the synthesis of peptidotriazoles, with over 95% conversion and purity in most cases (Tornøe, Christensen, & Meldal, 2002).

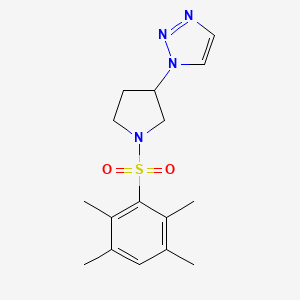

Synthesis of Bicyclic 1,4-Thiazepines : A study presented the preparation of new bicyclic thiazolidinyl-1,4-thiazepines by reacting azadithiane compounds with Michael acceptors. These compounds showed significant antimicrobial and antifungal activities, highlighting their potential in medicinal chemistry (Vairoletti et al., 2019).

Biological Activities

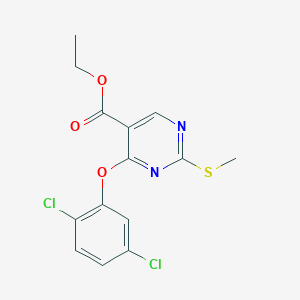

Antimicrobial Activity of Aminophosphinic Acids : Compounds containing the cyclobutane and 1,3-thiazole structure demonstrated significant in vitro antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium fortuitum. This suggests their potential as antimicrobial agents (Koparir et al., 2011).

Synthesis and Evaluation of Antimicrobial Agents : Another study synthesized new heterocyclic compounds incorporating a sulfamoyl moiety and evaluated them as antimicrobial agents. These compounds showed promising results against various bacterial and fungal pathogens, indicating their applicability in the development of new antimicrobial agents (Darwish et al., 2014).

Advanced Applications

Cyclic Dipeptides Synthesis : Research on the synthesis of highly functionalized 1,4-thiazepinones developed synthetic routes for compounds with potential as dual ACE/NEP inhibitors. This work illustrates the versatility of 1,4-thiazepane derivatives in the development of novel therapeutic agents (Crescenza et al., 1999).

Screening Libraries for BET Bromodomain Ligands : A study reported the one-pot synthesis of 1,4-thiazepanones as precursors to 1,4-thiazepanes, which were characterized as new BET bromodomain ligands. This synthesis method provides access to diverse 3D fragments for screening libraries, underscoring the role of 1,4-thiazepanes in drug discovery and development (Pandey et al., 2020).

将来の方向性

Recent advances in the total synthesis of cyclobutane-containing natural products suggest that new strategies for the construction of cyclobutane rings have greatly emerged during the last decade . This could potentially open up new avenues for the synthesis and application of 3-Cyclobutyl-1,4-thiazepane in the future.

特性

IUPAC Name |

3-cyclobutyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-3-8(4-1)9-7-11-6-2-5-10-9/h8-10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNAWUIOXCMYPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CSCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]benzonitrile](/img/structure/B2762366.png)

![6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762371.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide](/img/structure/B2762373.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2762374.png)

![2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762384.png)

![1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane](/img/structure/B2762385.png)

![7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762388.png)

![4-isopentyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2762389.png)